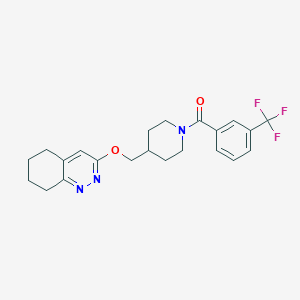

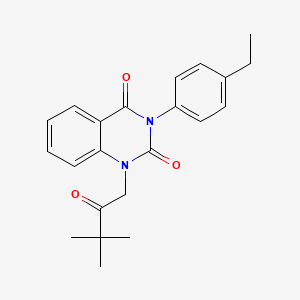

![molecular formula C15H20N6O2 B2507763 (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone CAS No. 1903433-75-9](/img/structure/B2507763.png)

(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine, which is a class of compounds known for their diverse pharmacological activities . It contains a piperazine moiety, which is a common feature in many pharmaceuticals .

Synthesis Analysis

The synthesis of similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution . The process typically involves stirring a mixture of the appropriate starting materials in a solvent like DMF .Molecular Structure Analysis

The compound contains a [1,2,4]triazolo[4,3-a]pyrazine core, which is a fused ring system containing nitrogen atoms . It also contains a piperazine ring and a tetrahydrofuran ring .Chemical Reactions Analysis

The compound, like other [1,2,4]triazolo[4,3-a]quinoxaline derivatives, can undergo various chemical reactions. For instance, the Cbz-protected piperazinones can be cyclized, and the protecting group can be removed by hydrogenation on Pd/C .Scientific Research Applications

Synthesis and Chemical Properties

Research in organic synthesis has led to the development of novel 1,2,4-triazole derivatives, including compounds structurally related to the one you're interested in. For instance, Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives with antimicrobial activities, highlighting the compound's potential in medicinal chemistry applications. The synthesis involved reactions of various ester ethoxycarbonylhydrazones with primary amines, demonstrating the versatility of triazole chemistry in creating bioactive molecules (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Clark and Elbaum (2007) discussed an orthogonal protection strategy for synthesizing 2-substituted piperazines, showing the relevance of such methodologies in constructing complex molecules like the one you are interested in. This research provides insights into synthetic strategies that could be applicable for creating derivatives of the compound (Clark & Elbaum, 2007).

Biological Activity and Applications

The synthesis and biological evaluation of related compounds have been extensively studied. For example, compounds with the 1,2,4-triazolo[4,3-a]pyrazine moiety have been explored for their potential as P2X7 antagonists, which are relevant in models of depression and epilepsy. Rudolph et al. (2015) identified methyl substituted derivatives within this class that exhibited potent antagonist activity and good drug-like properties (Rudolph, Alcázar, Ameriks, Antón, Ao, Bonaventure, Carruthers, Chrovian, De Angelis, Lord, Rech, Wang, Bhattacharya, Andrés, & Letavic, 2015).

Additionally, Ma et al. (2014) synthesized and evaluated triazolo-phthalazine derivatives bearing substituted piperazine moieties for their positive inotropic activity, demonstrating the potential therapeutic applications of compounds with similar structural features. These compounds showed favorable activities compared to standard drugs, suggesting their utility in developing new therapeutics (Ma, Cui, Wu, Liu, Cui, Liu, & Piao, 2014).

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the search results, compounds with similar structures have been found to interact with various biological targets. For example, some [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to inhibit the Neurokinin receptor , and others have shown antibacterial activities .

Future Directions

properties

IUPAC Name |

[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-(oxolan-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O2/c1-11-17-18-14-13(16-3-4-21(11)14)19-5-7-20(8-6-19)15(22)12-2-9-23-10-12/h3-4,12H,2,5-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWCVFJDQGDHQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4CCOC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

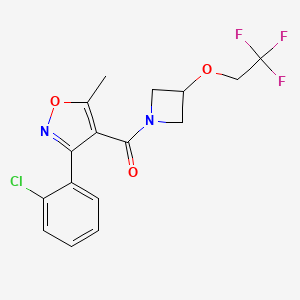

![2-(7-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile](/img/structure/B2507680.png)

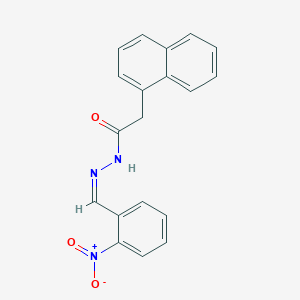

![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2507681.png)

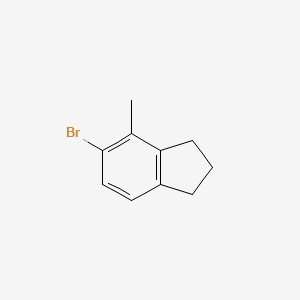

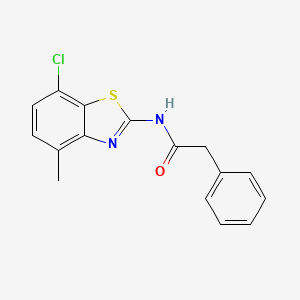

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2507683.png)

![1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2507684.png)

![N-(3,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2507687.png)

![ethyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2507698.png)